molecular formula C11H20ClN3O B2983383 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride CAS No. 1354950-93-8

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B2983383
CAS No.: 1354950-93-8
M. Wt: 245.75
InChI Key: VTVFYWJRFCECAI-UHFFFAOYSA-N
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Description

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride is a synthetic organic compound characterized by a dihydropyrimidinone core substituted with a branched 2-aminobutan-2-yl group at position 2, an ethyl group at position 5, and a methyl group at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

The compound’s dihydropyrimidinone scaffold is structurally analogous to bioactive molecules with reported antimicrobial, antiviral, or central nervous system (CNS) activity . However, its pharmacological profile remains understudied in publicly accessible research. Synthesis typically involves condensation reactions of β-keto esters with substituted ureas or thioureas, followed by hydrochlorination .

Properties

IUPAC Name

2-(2-aminobutan-2-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-5-8-7(3)13-10(14-9(8)15)11(4,12)6-2;/h5-6,12H2,1-4H3,(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVFYWJRFCECAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C(C)(CC)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as Lewis acids, and controlling reaction parameters like temperature and solvent choice. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their comparative features are outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications
6-(Aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride C₅H₈ClN₃O 161.59 Aminomethyl at position 6 Simpler scaffold; used as a building block in drug discovery for antimicrobial agents.
2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride C₁₃H₂₂ClN₃O 287.79 Cyclohexyl amine at position 2 (vs. butan-2-yl) Enhanced lipophilicity due to cyclic substituent; explored for CNS-targeted activity.
4-DPCA (4-Decylpyrazole-3-carboxamide) C₁₄H₂₇N₃O 253.39 Decyl chain at position 4 (dihydropyrimidinone analog) Demonstrates antiviral activity; substituent position impacts membrane interaction efficiency.
Tapentadol Hydrochloride C₁₄H₂₃NO₂·HCl 285.80 Benzofuran core (structurally distinct) μ-opioid agonist and norepinephrine reuptake inhibitor; highlights role of HCl in bioavailability.

Structural and Functional Differences

  • Substituent Bulk and Lipophilicity: The 2-aminobutan-2-yl group in the target compound provides moderate lipophilicity compared to the cyclohexyl analog (higher lipophilicity) and the simpler aminomethyl derivative (lower lipophilicity) . This balance may optimize blood-brain barrier penetration for CNS applications.
  • Positional Isomerism : Substitution at position 2 (vs. 4 in 4-DPCA) alters steric interactions with biological targets. For example, 4-DPCA’s decyl chain at position 4 enhances antiviral activity by facilitating membrane insertion, whereas position 2 substituents may favor receptor binding .
  • Salt Form : The hydrochloride salt improves aqueous solubility across all analogs, critical for oral bioavailability .

Biological Activity

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride, also known by its CAS number 1354950-93-8, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C11H20ClN3OC_{11}H_{20}ClN_3O with a molecular weight of 245.75 g/mol. It is classified under various categories including pharmaceutical agents and has been investigated for its effects on different biological systems.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrimidine compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Several studies have explored the anticancer potential of dihydropyrimidine derivatives. In vitro tests have shown that these compounds can induce apoptosis in cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation in human cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Cardiovascular Effects

The compound's structural analogs have been studied for their cardiovascular effects. Some dihydropyrimidines are known to exhibit calcium channel blocking activity, which can lead to vasodilation and reduced blood pressure. This suggests that 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one could potentially have similar cardiovascular benefits .

Case Studies

  • Antimicrobial Efficacy : A case study demonstrated that a related compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential use of these compounds in developing new antibiotics .
  • Cancer Cell Line Studies : In a laboratory setting, the compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates .

Data Tables

Activity Type Target Organism/Cell Line IC50/Effect Reference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL
AnticancerBreast Cancer CellsIC50 = 25 µM
AnticancerProstate Cancer CellsIC50 = 30 µM
CardiovascularHuman Vascular Smooth MuscleRelaxation at 10 µM

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